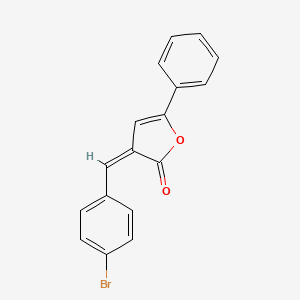
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPF is a substituted furanone derivative that possesses a unique molecular structure, making it an interesting subject for research.
Mécanisme D'action
BBPF exerts its biological effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, BBPF inhibits the activity of histone deacetylase enzymes, leading to the induction of apoptosis and cell cycle arrest. In inflammation, BBPF inhibits the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
BBPF has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BBPF induces DNA damage and promotes the activation of p53, leading to the induction of apoptosis. In inflammation, BBPF suppresses the production of nitric oxide and prostaglandin E2, leading to the suppression of the inflammatory response. In animal models, BBPF has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BBPF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BBPF also has some limitations, including its potential toxicity and limited availability. Therefore, careful consideration should be given to the dosage and administration of BBPF in lab experiments.
Orientations Futures
BBPF has great potential for further research in various fields. Some of the future directions for BBPF research include the development of more efficient synthesis methods, the identification of new targets for BBPF, and the evaluation of BBPF in clinical trials for cancer and inflammation. Additionally, BBPF can be further explored for its potential applications in material science and agriculture.
Méthodes De Synthèse
BBPF can be synthesized through a simple reaction between 4-bromobenzaldehyde and 3-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of BBPF. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
BBPF has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, BBPF has shown promising results in the treatment of cancer and inflammation. In material science, BBPF has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, BBPF has been used as a plant growth regulator to enhance crop productivity.
Propriétés
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQUBUBUKQBIR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
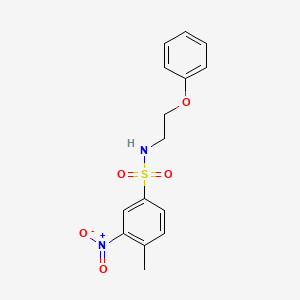

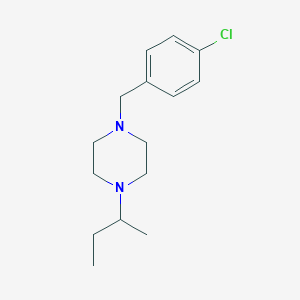
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)


![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
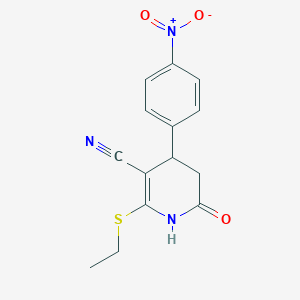
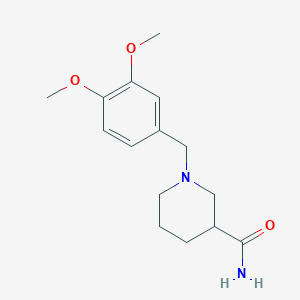
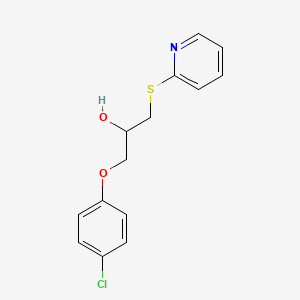
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)